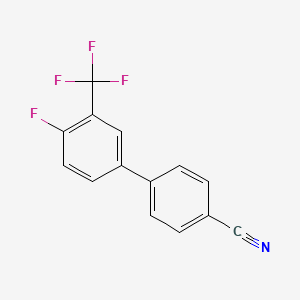

4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl

Description

BenchChem offers high-quality 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F4N/c15-13-6-5-11(7-12(13)14(16,17)18)10-3-1-9(8-19)2-4-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLQKXOLILACPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609961 | |

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582293-64-9 | |

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl synthesis route

An In-depth Technical Guide to the Synthesis of 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl, a key intermediate in the development of advanced materials and pharmaceutical agents, including selective androgen receptor modulators (SARMs)[1]. The primary focus of this guide is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[2] This document details the retrosynthetic analysis, step-by-step experimental protocols for the main reaction and precursor synthesis, mechanistic insights, and data presentation designed for researchers, chemists, and professionals in drug development.

Introduction and Retrosynthetic Strategy

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science.[2] The specific substitution pattern of 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl, featuring electron-withdrawing cyano and trifluoromethyl groups alongside a fluorine atom, imparts unique electronic and metabolic properties. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[3][4][5]

Our synthetic approach is centered on a retrosynthetic disconnection across the central biaryl C-C bond. This strategy identifies two key synthons: an aryl halide and an arylboronic acid. This disconnection directly leads to the highly efficient and widely adopted Suzuki-Miyaura cross-coupling reaction.

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the method of choice for constructing the biaryl scaffold of the target molecule due to its mild conditions, high yields, and tolerance for a wide range of functional groups.[2] The reaction couples an aryl halide with an arylboronic acid, catalyzed by a palladium(0) complex.

Mechanistic Overview

The catalytic cycle involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromobenzonitrile) to form a Pd(II) complex.

-

Transmetalation: The aryl group from the boronic acid (4-fluoro-3-(trifluoromethyl)phenylboronic acid) is transferred to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired biphenyl product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

Detailed Experimental Protocol

This protocol is adapted from established methodologies for similar biaryl syntheses.[2]

Materials:

-

4-Bromobenzonitrile

-

4-Fluoro-3-(trifluoromethyl)phenylboronic acid[6]

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), 4-fluoro-3-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add toluene (10 mL) followed by a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).

-

Reaction: Stir the biphasic mixture vigorously and heat to 80-90 °C for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl as a solid.[2][7]

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Synthesis of Key Precursors

While the coupling partners are commercially available, this section provides validated synthetic routes for their preparation in a laboratory setting.

Preparation of 4-Bromobenzonitrile

4-Bromobenzonitrile is a crucial aryl halide precursor.[8] A highly efficient, two-step laboratory method involves the conversion of 4-bromobenzaldehyde to the corresponding oxime, followed by dehydration.[9][10]

| Synthesis Route | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |

| From Aldehyde | 4-Bromobenzaldehyde | Hydroxylamine HCl, Formic Acid | 98.7 | 99.3 | [9][10] |

| Sandmeyer Reaction | 4-Bromoaniline | NaNO₂, CuCN | 52-93 (general) | - | [9] |

| Oxime Dehydration | 4-Bromobenzaldehyde oxime | MOM-Br, Et₃N | 93 | - | [9] |

Recommended Protocol (From 4-Bromobenzaldehyde): [10]

-

Oxime Formation:

-

In a suitable flask, combine 4-bromobenzaldehyde (1.0 equiv), hydroxylamine hydrochloride (1.1 equiv), and water.

-

Heat the mixture to 70-75°C and stir for 1 hour.

-

Cool the mixture, filter the solid product, and dry to obtain 4-bromobenzaldehyde oxime.

-

-

Dehydration to Nitrile:

-

To a flask containing the dried 4-bromobenzaldehyde oxime (1.0 equiv), add formic acid.

-

Reflux the mixture for 1.5 hours.

-

After cooling, filter the solid product and wash with water until neutral to yield high-purity 4-bromobenzonitrile.

-

Preparation of 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid

Arylboronic acids are commonly synthesized from the corresponding aryl halide via a Grignard reaction, followed by quenching with a trialkyl borate.

General Protocol (Illustrative): [11]

-

Grignard Formation:

-

In an oven-dried, three-neck flask under an inert atmosphere, place magnesium turnings (1.2 equiv).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromo-4-fluoro-3-(trifluoromethyl)benzene (1.0 equiv) in anhydrous THF via an addition funnel to maintain a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 1-2 hours.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C (dry ice/acetone bath).

-

Slowly add trimethyl borate (1.5 equiv) while maintaining the low temperature.

-

Allow the mixture to warm slowly to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the mixture in an ice bath and slowly quench with 1 M HCl.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

The crude boronic acid can be purified by recrystallization from a suitable solvent system.

-

Caption: Overall experimental workflow for the synthesis.

Conclusion

This guide outlines a reliable and high-yielding synthetic strategy for 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl, leveraging the power and versatility of the Suzuki-Miyaura cross-coupling reaction. By providing detailed, validated protocols for both the core reaction and the synthesis of essential precursors, this document serves as a practical resource for researchers in organic synthesis and drug discovery. The methodologies described herein are robust, scalable, and grounded in well-established chemical principles, ensuring a high probability of success for practitioners in the field.

References

- A Comparative Guide to the Synthesis of 4-Bromobenzonitrile for Researchers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSw2WePirO9C3YptyXe6Hpj131TlaNLNgH-sFd-649JbgbAO7MzEGkYNrzq-ZuNlqVYnWYFirtCEpE_7L7wZhexfXIicEm7BIMiHa-nczjufT7RV4HngqsP3NCHm8PwuJZmfwHT7U5Sth6W8MkfEABYnD1fcMYvgpATFkD3yc7hnWTuvTqNaYPRZ6hNhdwTGcMlDe6j5-bttmc0zWxefIHmS-Gb__Gdec=]

- How to Synthesize 4-Bromobenzonitrile? - FAQ. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSGcT1oAVXzfVaZPhNS959mAST-nAnTbFVBeuf8zwe1wrHLw6Zg_CkSG0TCtTXLcrQGO8S7UNhyLM1Gx_uCpUhcYxC8_t8wyA9azFMAW397a_XFHzvPLrxVX6Pyb7h_WnAQgZzcnsM-W-WnT3MuBWpWFYhzjrPQ1bsfTJO8EN8e1Ro5ZesKCVy2N0=]

- Preparation of 4-bromobenzonitrile. PrepChem.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3snJqDOFAtNDzvEGSLqK68Blowli6lPgPgxPodr409IVePZqVaXVO2ctiPmbxg4xkAEg-P1QEkGi35Og1orVv4pM3chptNIZsGzLMJqOBoOmDvAeU_PeEVZBHJuIAMXeGQ2sake_7wPuqGWxSaUm9zw==]

- Application Note: High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLxXc2XCn0DDjhjjlFX-kFA1_DN6rmLWcF307MbkGrk2JHr6lwL9pn0C9NIvVBPb0nMoD_05MIJQT-LQxPYbQgNtljWqFNqMyXlQjPh18Xeeb8QW6EvdT1pqkpy6COOHTYGk7gLPxM-TUv_Pcr-32C9Ji2lqD4MHOZjQJAPwUM-GXQOe-_1pJGS65lEzEmN-vKKtc2tEkt4ak5omDySps6UR9G5cIxxr5XROOcN9OMkRTAAesgNSWRfmE3MUA=]

- 4-Bromo-2-chlorobenzonitrile synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFixUeyYI4zCGKCpY9qicpCUk6TOdE1HOYL1QVocvmJwN7Rff08_LaMvfsfb3gPqZXcjxlcDQheesqOwesjA3lvQbzGxOLsj7B2v159QZgz6EMAfj3NUD4XhAnWKp4wGDXj0ejtDAN99kjL2ANnJemsDAPJIwRIim2XK4XU9uKXZp8S]

- (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v82p0140]

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8655160/]

- Application Notes and Protocols for the Synthesis of Bis-(3,4-dimethyl-phenyl)-amine via Buchwald-Hartwig Amination. Benchchem. [URL: https://www.benchchem.

- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.

- Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/key-benefits-of-4-trifluoromethyl-phenylboronic-acid-in-modern-synthesis-1533833.html]

- Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0004]

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01583]

- 4-Fluoro-3-(trifluoromethyl)phenylboronic acid. Combi-Blocks. [URL: https://www.combi-blocks.com/boronic-acids-and-esters/4-Fluoro-3-trifluoromethyl-phenylboronic-acid-BB-4186.html]

- 4-Bromobenzonitrile. CymitQuimica. [URL: https://www.cymitquimica.com/cas/623-00-7]

- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [URL: https://www.pitt.edu/~asher/papers/Tetrahedron%20Letters%2044%20(2003)%207719.pdf]

- Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b02413]

- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8724773/]

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [URL: https://www.researchgate.

- Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11000219/]

- Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19356338/]

- 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4_-Cyano-4-fluoro-3-_trifluoromethyl_biphenyl]

- Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2011/dt/c1dt10207a]

- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8870191/]

- Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11270273/]

- A new synthesis and an antiviral assessment of the 4'-fluoro derivative of 4'-deoxy-5'-noraristeromycin. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19368926/]

- Synthesis and antiviral evaluation of 2',2',3',3'-tetrafluoro nucleoside analogs. ResearchGate. [URL: https://www.researchgate.net/publication/324200778_Synthesis_and_antiviral_evaluation_of_2'2'3'3'-tetrafluoro_nucleoside_analogs]

- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [URL: https://www.mdpi.com/1420-3049/27/4/1177]

- Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2024.04.22.590639v1]

- Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38837380/]

Sources

- 1. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4-Fluoro-3-(trifluoromethyl)phenylboronic acid [acrospharmatech.com]

- 7. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. CAS 623-00-7: 4-Bromobenzonitrile | CymitQuimica [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Page loading... [guidechem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl

Foreword: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a cornerstone of successful therapeutic design.[1][2] These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability, efficacy, and safety profile. For researchers, scientists, and drug development professionals, the ability to precisely characterize and intelligently modulate these properties is paramount. This guide provides a comprehensive technical overview of 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl, a molecule of significant interest due to its unique structural motifs. The strategic incorporation of a cyano group, a fluorine atom, and a trifluoromethyl group onto a biphenyl scaffold presents a compelling case study in the deliberate engineering of molecular properties for enhanced biological performance.

Molecular Architecture and Its Implications

4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl is a synthetically derived organic compound featuring a biphenyl core, a foundational structure in many biologically active molecules.[3][4] Its strategic functionalization is what sets it apart:

-

The Biphenyl Core: Provides a semi-rigid backbone, allowing for the precise spatial orientation of its substituents to interact with biological targets.

-

The Cyano (-C≡N) Group: This strongly electron-withdrawing group can enhance metabolic stability and modulate binding affinity.[5] In drug design, the nitrile moiety is often employed to improve the pharmacokinetic profile of a parent drug.[6][7]

-

The Trifluoromethyl (-CF3) Group: A bioisostere for a methyl group, the trifluoromethyl group is highly lipophilic and electron-withdrawing. Its incorporation can significantly enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity, and increase bioavailability.[8][9][10][11]

-

The Fluoro (-F) Group: The substitution of hydrogen with fluorine can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability. It can also introduce favorable interactions with biological targets.[12]

This combination of functional groups suggests a molecule designed for enhanced membrane permeability, metabolic resistance, and potent biological activity.

Core Physicochemical Properties: A Quantitative Overview

A precise understanding of a compound's physicochemical properties is essential for predicting its behavior in biological systems. The following table summarizes the key known and predicted properties of 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl.

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₇F₄N | PubChem[2][13] |

| Molecular Weight | 265.20 g/mol | PubChem[2][13] |

| Melting Point | 108.0 to 112.0 °C (for 4-Cyano-4'-(trifluoromethyl)biphenyl) | BenchChem (estimated for a similar compound)[14] |

| Boiling Point | Data not available | - |

| XLogP3 (Lipophilicity) | 4.3 | PubChem (Computed)[2][13] |

| pKa | Data not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | BenchChem (Predicted)[14] |

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the calculated and predicted properties should be validated through experimental determination. The following sections outline standard protocols for key physicochemical assays.

Thermal Analysis: Melting Point and Decomposition

Thermal analysis provides critical information about a compound's purity and stability.

Principle: The melting point is a fundamental physical property used to identify a substance and assess its purity. A sharp melting range typically indicates a high degree of purity.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Principle: DSC measures the heat flow into or out of a sample as a function of temperature, providing precise melting points and information on phase transitions. TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition temperatures.

DSC Protocol:

-

Sample Preparation: A small, accurately weighed sample (1-5 mg) is placed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (e.g., heating from 25 °C to 300 °C at 10 °C/min) is set under an inert nitrogen atmosphere.

-

Data Acquisition: The heat flow to the sample is measured relative to the reference as the temperature is ramped.

-

Data Analysis: The resulting thermogram is analyzed to determine the onset and peak of endothermic events (melting) and exothermic events (decomposition).[3][8][12][15][16]

TGA Protocol:

-

Sample Preparation: An accurately weighed sample (5-10 mg) is placed in a TGA pan.

-

Instrument Setup: The pan is placed on the TGA balance. The desired temperature program (e.g., heating from 25 °C to 600 °C at 10 °C/min) is set under an inert nitrogen atmosphere.

-

Data Acquisition: The mass of the sample is continuously monitored as the temperature increases.

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperatures at which significant weight loss occurs, indicating decomposition.[11][17][18][19][20]

Solubility Determination

Principle: Solubility is a critical parameter that influences a drug's formulation and bioavailability. A qualitative assessment in various solvents can guide formulation development.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be used (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

-

Sample Preparation: A small, known amount of 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl (e.g., 1 mg) is added to a vial.

-

Titration: The solvent is added dropwise with vortexing until the solid is completely dissolved.

-

Classification: The solubility can be classified as very soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required.

Lipophilicity (LogP) Determination by RP-HPLC

Principle: The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and absorption. A common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

-

HPLC System: A standard HPLC system with a C18 column and a UV detector is used.

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is typically employed.

-

Sample Preparation: A stock solution of 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl is prepared in the mobile phase.

-

Analysis: The sample is injected, and the retention time is measured.

-

LogP Calculation: The LogP is calculated based on the retention time relative to a set of standards with known LogP values.

Spectroscopic and Spectrometric Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Provides information about the number and types of protons in the molecule. The aromatic region will show complex splitting patterns due to the substituted biphenyl rings.

¹³C NMR: Shows the number of unique carbon environments. The signals for the carbons attached to fluorine will exhibit characteristic splitting (C-F coupling).

¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. It will provide distinct signals for the -CF₃ group and the single fluorine atom on the aromatic ring, with their chemical shifts and coupling constants providing valuable structural information.[21][22][23][24]

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation.

Expected Observations:

-

Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of 265.20 g/mol is expected.

-

Isotopic Peaks: The presence of naturally occurring isotopes of carbon will result in a small M+1 peak.

-

Fragmentation Pattern: The fragmentation pattern will be influenced by the presence of the halogen atoms (fluorine) and the stable biphenyl core.[1][7][9][14][25]

Synthesis of 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl

The synthesis of substituted biphenyls is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][26][27] An alternative is the Ullmann reaction.[6][10][28][29][30]

Proposed Synthetic Route via Suzuki-Miyaura Coupling

Reaction: 4-bromo-2-fluorobenzotrifluoride is coupled with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base.

Protocol:

-

Reaction Setup: In a round-bottom flask, 4-bromo-2-fluorobenzotrifluoride, 4-cyanophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) are combined in a suitable solvent (e.g., toluene/water).

-

Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) with stirring for several hours.

-

Workup: The reaction mixture is cooled, and the organic layer is separated, washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the pure 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl.

Biological Relevance and Potential Applications

While specific biological data for 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl is not extensively published, the structural motifs present suggest several potential therapeutic applications. Structurally related compounds have shown promise in various areas:

-

Anticancer Agents: The biphenyl scaffold is present in numerous anticancer drugs, and the introduction of fluorine and nitrile groups can enhance cytotoxic activity.[5]

-

Selective Androgen Receptor Modulators (SARMs): Compounds with a similar 4-cyano-3-(trifluoromethyl)phenyl moiety have been investigated as SARMs for applications such as hormonal male contraception.[1][31]

-

Anti-inflammatory Agents: Fluorinated biphenyls are the basis for some non-steroidal anti-inflammatory drugs (NSAIDs).[4]

-

Antiviral Agents: The 4'-cyano modification in nucleotide analogs has been shown to inhibit viral RNA polymerases.[23]

The unique combination of functional groups in 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl makes it a compelling candidate for further investigation in these and other therapeutic areas.

Conclusion: A Molecule of Designed Potential

4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl represents a molecule where each functional group has been strategically placed to potentially enhance its drug-like properties. Its physicochemical profile, characterized by high lipophilicity and metabolic stability, makes it an attractive scaffold for the development of novel therapeutics. This technical guide has provided a comprehensive overview of its known and predicted properties, along with established protocols for their experimental determination. Further investigation into its biological activity is warranted to fully unlock its therapeutic potential.

References

- BenchChem. (2025). Application Note: High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling.

- BenchChem. (2025). Biological Activity Screening of 4-Cyano-4'-(trifluoromethyl)

- BenchChem. (2025).

- BenchChem. (2025).

- BYJU'S. (n.d.). Ullmann Reaction.

- Chemistry LibreTexts. (2020, August 22). 16.

- Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA).

- Chemistry LibreTexts. (2023, August 29).

- Chountoulesi, M., Naziris, N., & Demetzos, C. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in molecular biology.

- EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA).

- Jones, M. A., et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology.

- National Center for Biotechnology Information. (n.d.). 3-Cyano-6-fluoro-4'-(trifluoromethoxy)biphenyl. PubChem.

- National Center for Biotechnology Information. (n.d.). 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl. PubChem.

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.

- ResearchGate. (2025, August 6).

- ResearchGate. (n.d.). An Overview of Fluorine NMR.

- RSC Publishing. (2022, March 30).

- Semantic Scholar. (n.d.). Discovery of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines as potential antibacterial agents.

- TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC).

- Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube.

- Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.

- XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis.

- Epps, A., Barbas, J., & Mandouma, G. (2016). Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. ACS Sustainable Chemistry & Engineering.

- Erami, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

- Fokin, A. A., & Schreiner, P. R. (2003). Selective Alkane C-H Bond Functionalizations: Models for Biomimetic Catalysis.

- General Ullman cross-coupling reaction for the synthesis of biphenyl deriv

- Hiyama, T. (2000).

- MDPI. (n.d.).

- National Center for Biotechnology Information. (n.d.). 4-Cyano-4'-(trifluoromethyl)biphenyl. PubChem.

- SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery. (2024, December 16).

- Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsin

- Thermogravimetric Analysis. (n.d.).

- 19Flourine NMR. (n.d.).

- Auriga Research. (n.d.). Thermogravimetric Analysis (TGA)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. torontech.com [torontech.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 12. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]

- 13. 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl | C14H7F4N | CID 20824745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. tainstruments.com [tainstruments.com]

- 17. epfl.ch [epfl.ch]

- 18. aurigaresearch.com [aurigaresearch.com]

- 19. etamu.edu [etamu.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. 19Flourine NMR [chem.ch.huji.ac.il]

- 24. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Ullmann Reaction [organic-chemistry.org]

- 31. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl

Abstract

This technical guide provides a comprehensive overview of 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl (CAS Number: 582293-64-9), a highly functionalized fluorinated biaryl compound. Intended for researchers, medicinal chemists, and process development scientists, this document delves into the molecule's chemical and physical properties, provides a detailed, field-proven protocol for its synthesis via palladium-catalyzed Suzuki-Miyaura cross-coupling, and discusses its strategic applications as a key intermediate in drug discovery and materials science. The guide emphasizes the rationale behind methodological choices and incorporates self-validating steps for ensuring experimental robustness and reproducibility.

Introduction: Strategic Importance of Fluorinated Biaryl Scaffolds

The biaryl motif is a privileged structure in medicinal chemistry and materials science, offering a rigid scaffold for the precise spatial orientation of functional groups. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl (-CF₃) and fluoro (-F) groups, is a well-established strategy to modulate key molecular properties.[1] These groups can enhance metabolic stability, improve lipophilicity, and alter electronic characteristics, which can in turn positively influence a compound's pharmacokinetic profile and binding affinity to biological targets.[1][2]

4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl is a prime example of a meticulously designed building block. It combines the biaryl core with three distinct functional groups:

-

A Nitrile Group (-CN): A versatile functional handle for further chemical transformations, a potent electron-withdrawing group, and a hydrogen bond acceptor.

-

A Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group and a metabolically stable lipophilic moiety.

-

A Fluoro Group (-F): An electronegative atom that can modulate pKa and form key hydrogen bonds.

This unique combination makes it a valuable intermediate for synthesizing complex molecules, particularly in the development of novel therapeutics. Notably, the related N-(4-cyano-3-trifluoromethyl-phenyl) moiety is a core component of selective androgen receptor modulators (SARMs) and other targeted therapies, highlighting the pharmaceutical relevance of this structural class.[3][4]

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is critical for its effective use in synthesis and downstream applications. The key identifiers and computed properties are summarized below.

| Property | Value | Reference |

| CAS Number | 582293-64-9 | [5] |

| IUPAC Name | 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile | [5] |

| Synonyms | 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile | [5] |

| Molecular Formula | C₁₄H₇F₄N | [5] |

| Molecular Weight | 265.20 g/mol | [5] |

| Calculated LogP | 4.3 | [5] |

| Appearance | Expected to be a white to off-white solid |

Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the two phenyl rings is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This methodology is renowned for its mild reaction conditions, high functional group tolerance, and excellent yields.[7] The logical and field-proven synthetic approach involves the coupling of an arylboronic acid with an aryl halide.

Retrosynthetic Analysis & Reagent Selection

Two primary retrosynthetic disconnections are viable for the target molecule. The chosen route involves coupling 4-fluoro-3-(trifluoromethyl)phenylboronic acid (1) with 4-bromobenzonitrile (2) . This selection is based on the commercial availability and relative reactivity of the starting materials. Aryl bromides are often ideal coupling partners in Suzuki reactions, offering a good balance of reactivity and stability, generally reacting more readily than aryl chlorides.[8]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating in-process checks and a robust purification and characterization strategy.

Materials & Reagents:

-

4-Fluoro-3-(trifluoromethyl)phenylboronic acid (1) (CAS 182344-23-6)

-

4-Bromobenzonitrile (2) (CAS 623-00-7)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂)

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (anhydrous)

-

Silica Gel (for column chromatography)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Column chromatography setup

-

NMR Spectrometer

-

Mass Spectrometer

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 4-bromobenzonitrile (2) (1.0 eq), 4-fluoro-3-(trifluoromethyl)phenylboronic acid (1) (1.2 eq), and sodium carbonate (2.5 eq).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq, 3 mol%). The use of a pre-catalyst like Pd(dppf)Cl₂ is advantageous as it is air-stable and reliably forms the active Pd(0) species in situ.

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., Argon) for 15-20 minutes. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume). The aqueous base is necessary to activate the boronic acid for the transmetalation step.[6]

-

Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring.

-

In-Process Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase). The consumption of the starting materials (visualized under UV light) and the appearance of a new, higher Rf product spot will indicate reaction progression. The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. This step is crucial for removing residual catalyst, unreacted starting materials, and any homocoupled byproducts.

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl as a solid.

Experimental Workflow Diagram

Product Characterization & Validation

Validation of the final product's identity and purity is non-negotiable. The following techniques are standard for a comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (approx. 7.5-8.0 ppm), consistent with the substituted biaryl structure. The integration of these signals should correspond to the 7 aromatic protons.

-

¹⁹F NMR: The fluorine NMR will be highly informative, showing two distinct signals: one for the single fluoro group attached to the aromatic ring and another for the trifluoromethyl group, likely a singlet.

-

¹³C NMR: The carbon NMR will display signals for all 14 carbon atoms. Key expected signals include the nitrile carbon (~118 ppm), the CF₃ carbon (a quartet due to C-F coupling), and various aromatic carbons, some of which will also show C-F coupling.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For C₁₄H₇F₄N, the expected monoisotopic mass is approximately 265.05 Da.[5]

Applications in Drug Discovery & Materials Science

4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl is not typically an end-product but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups.

-

Pharmaceutical Intermediate: The 4-cyano-3-(trifluoromethyl)phenyl unit is a key pharmacophore in the design of non-steroidal anti-androgen receptor ligands.[3] This compound serves as a precursor for introducing this critical moiety into more complex drug candidates. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further synthetic handles for building out the final active pharmaceutical ingredient (API).

-

Materials Science: The rigid, electron-deficient biaryl core makes this compound and its derivatives of interest in the field of organic electronics. Such structures can be incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other advanced materials where specific electronic and photophysical properties are required.

Safety & Handling

As a senior scientist, ensuring laboratory safety is paramount. A thorough risk assessment should be conducted before commencing any synthesis.

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and nitrile gloves, must be worn at all times.

-

Reagent Handling:

-

4-Bromobenzonitrile: Harmful if swallowed or in contact with skin.[9][10] Avoid dust formation and handle in a well-ventilated fume hood.

-

4-Fluoro-3-(trifluoromethyl)phenylboronic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[11] Handle with care, avoiding inhalation of dust.

-

Palladium Catalyst: Palladium compounds are toxic and should be handled with care.

-

Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All solvent manipulations should be performed in a fume hood.

-

-

Waste Disposal: All chemical waste, including solvents and residual solids, must be disposed of in accordance with institutional and local environmental regulations.

Conclusion

4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl is a strategically designed chemical intermediate whose value lies in its unique combination of a rigid biaryl scaffold and versatile, property-modulating functional groups. Its synthesis is reliably achieved through well-understood and robust methodologies like the Suzuki-Miyaura cross-coupling. The detailed, self-validating protocol provided in this guide serves as a reliable starting point for its preparation in a research setting. For scientists in drug discovery and materials science, this compound represents a key building block for accessing novel and complex molecular architectures with tailored biological and physical properties.

References

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromobenzonitrile. [Link]

-

PubChem. 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Jones, A., et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385-95. [Link]

-

Singh, R. P., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(16), 4767. [Link]

-

Jones, A., et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385-95. [Link]

-

Zahra, J. A., & Paquin, J. F. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(3), 382. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 4. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl | C14H7F4N | CID 20824745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. 4-Fluoro-1,1'-biphenyl(324-74-3) 13C NMR spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

IUPAC name for 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl

An In-Depth Technical Guide to 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl

Abstract

This technical guide provides a comprehensive overview of 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl, a fluorinated biaryl compound of significant interest to the scientific community. The document elucidates the formal IUPAC nomenclature, structural characteristics, and physicochemical properties of the molecule. A detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction is presented, emphasizing the rationale behind methodological choices. Furthermore, this guide explores the compound's relevance as a pivotal structural motif and building block in medicinal chemistry, drawing parallels with structurally related compounds that have shown potent biological activity. Key applications, including the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and androgen receptor modulators, are discussed. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.

Chemical Identity and Nomenclature

The precise identification and naming of a chemical compound are fundamental for scientific communication and reproducibility. The subject of this guide is a biphenyl molecule, meaning it has a core structure of two connected phenyl rings, which is further functionalized with cyano, fluoro, and trifluoromethyl groups.

The formal IUPAC name for this compound is 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile [1]. This name systematically describes the connectivity of the molecule: a benzonitrile (a benzene ring with a cyano group) is substituted at its 4-position with a '4-fluoro-3-(trifluoromethyl)phenyl' group.

Synonyms: The compound is also known by several other names in chemical literature and supplier catalogs, including:

-

4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl[1]

-

4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile[1]

| Identifier | Value |

| CAS Number | 582293-64-9[1] |

| Molecular Formula | C₁₄H₇F₄N[1] |

| Molecular Weight | 265.21 g/mol [2] |

| PubChem CID | 20824745[1] |

Physicochemical Properties

The physicochemical properties of a molecule are dictated by its structure and are critical determinants of its behavior in chemical and biological systems. The presence of multiple fluorine atoms in 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl significantly influences its characteristics. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group and increases the molecule's lipophilicity, a key factor in drug design for improving metabolic stability and membrane permeability[3].

The following table summarizes key computed properties for the compound.

| Property | Value | Source |

| Monoisotopic Mass | 265.05146188 Da | PubChem[1] |

| XLogP3 | 4.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 (Nitrile N, Fluorine F) | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Note: The properties listed are computationally derived and serve as estimations.

Synthesis and Purification

The construction of the biaryl scaffold is a cornerstone of modern organic synthesis. For molecules like 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl, the Suzuki-Miyaura cross-coupling reaction is the method of choice due to its high efficiency, mild reaction conditions, and remarkable tolerance for a wide array of functional groups[4].

Principle: The Suzuki-Miyaura Cross-Coupling Reaction

This reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (a boronic acid or ester) and an organohalide. The process is catalyzed by a palladium(0) complex. The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for achieving high yields. The ligand stabilizes the palladium center, while the base is necessary to activate the boronic acid for transmetalation to the palladium complex[4].

Synthetic Workflow Diagram

Sources

- 1. 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl | C14H7F4N | CID 20824745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl by USBiological, Cat. No. 433944-100MG | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl: Synthesis, Structure, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl. This compound is of significant interest to researchers in medicinal chemistry and materials science due to its unique combination of a biphenyl scaffold with electron-withdrawing cyano and trifluoromethyl groups, along with a fluorine substituent. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's properties and the scientific rationale behind its synthesis and potential uses.

Introduction: The Architectural Significance of a Multifunctional Biphenyl

4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl is a highly functionalized aromatic compound built upon a biphenyl core. The strategic placement of its substituents—a cyano (-C≡N) group, a fluorine (-F) atom, and a trifluoromethyl (-CF3) group—imparts a unique combination of steric and electronic properties. The biphenyl scaffold itself is a prevalent motif in a wide array of functional molecules, including liquid crystals and therapeutic agents.[1]

The trifluoromethyl group is a cornerstone in modern medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] Its strong electron-withdrawing nature significantly influences the electronic properties of the molecule. The cyano group, also a potent electron-withdrawing group, contributes to a large dipole moment, a key feature for applications in materials science, particularly in the field of liquid crystals.[3][4] The additional fluorine atom further modulates the electronic landscape and can influence intermolecular interactions. This guide will delve into the synthesis, structural characteristics, and potential applications of this intriguing molecule.

Physicochemical and Structural Properties

The fundamental physicochemical properties of 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl are summarized in the table below. These properties are crucial for its handling, purification, and application in various experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile | [5] |

| CAS Number | 582293-64-9 | [5] |

| Molecular Formula | C₁₄H₇F₄N | [5] |

| Molecular Weight | 265.20 g/mol | [5] |

| Canonical SMILES | C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)F)C(F)(F)F | [5] |

| InChIKey | VTLQKXOLILACPF-UHFFFAOYSA-N | [5] |

| Predicted XLogP3 | 4.3 | [5] |

Synthesis and Structural Elucidation

The most efficient and widely adopted method for the synthesis of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction offers a robust and high-yielding route to constructing the C-C bond between the two aromatic rings.[1]

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl can be achieved by the cross-coupling of 4-cyanophenylboronic acid with 1-bromo-4-fluoro-3-(trifluoromethyl)benzene. The following is a representative experimental protocol adapted from established methodologies for similar biphenyl syntheses.[1]

Materials:

-

4-Cyanophenylboronic acid

-

1-Bromo-4-fluoro-3-(trifluoromethyl)benzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine 4-cyanophenylboronic acid (1.2 mmol, 1.2 equiv), 1-bromo-4-fluoro-3-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Solvent and Base Addition: Under an inert atmosphere, add toluene (10 mL) followed by a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).

-

Reaction: Stir the mixture vigorously and heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the aqueous layer. Wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl as a solid.[1]

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Spectroscopic Characterization (Predicted)

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (typically 7.0-8.0 ppm) due to the coupling of protons on the two phenyl rings. The integration of these signals would correspond to the seven aromatic protons. For a similar compound, 4'-methyl-4-trifluoromethyl-biphenyl, the aromatic protons appear as doublets between 7.33 and 7.87 ppm.[6]

The ¹³C NMR spectrum will show distinct signals for each of the 14 carbon atoms. The carbon of the cyano group is expected to appear around 110-120 ppm, while the quaternary carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons will resonate in the 120-140 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups present. A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration.[7] The C-F stretching vibrations of the trifluoromethyl group and the aromatic fluorine will result in strong absorptions in the 1100-1350 cm⁻¹ region.[7] Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 265.05. The fragmentation pattern would likely involve the loss of the trifluoromethyl group and other characteristic fragments of the biphenyl core.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl make it a promising candidate for further investigation in both drug discovery and materials science.

Medicinal Chemistry and Drug Development

The 4-cyano-3-(trifluoromethyl)phenyl moiety is a key pharmacophore in several biologically active molecules. For instance, it is a central component of nonsteroidal antiandrogen drugs like bicalutamide. Furthermore, derivatives containing this motif have been investigated as selective androgen receptor modulators (SARMs), which have potential applications in treating muscle wasting, osteoporosis, and as male contraceptives.[8] The trifluoromethyl group is known to improve metabolic stability and cell permeability, while the cyano group can participate in crucial hydrogen bonding interactions with biological targets.[2]

The following diagram illustrates a generalized signaling pathway for a nuclear hormone receptor, which is a common target for molecules containing the 4-cyano-3-(trifluoromethyl)phenyl scaffold.

Materials Science

Cyanobiphenyls are a well-established class of liquid crystals.[3] The rigid biphenyl core combined with the strong dipole moment imparted by the cyano group is conducive to the formation of mesophases. The introduction of fluorine and trifluoromethyl groups can further modulate the mesomorphic properties, such as the clearing point and dielectric anisotropy. These properties are critical for applications in display technologies and other electro-optical devices.

Conclusion and Future Directions

4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl is a molecule with significant untapped potential. Its synthesis is readily achievable through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling. While a comprehensive experimental characterization is still needed, its predicted spectroscopic and physicochemical properties, based on its constituent functional groups, provide a solid foundation for future research.

The presence of the 4-cyano-3-(trifluoromethyl)phenyl moiety strongly suggests its potential as a scaffold in medicinal chemistry, particularly in the development of modulators for nuclear hormone receptors. Further biological screening is warranted to explore its therapeutic potential. In the realm of materials science, an investigation into its liquid crystalline properties could reveal novel applications in advanced optical and electronic materials. This guide serves as a foundational resource to stimulate and support further research into this promising and versatile molecule.

References

- BenchChem. (2025). Application Note: High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling.

- BenchChem. (2025). An In-Depth Technical Guide to 4-Cyano-4'-(trifluoromethyl)biphenyl.

- BenchChem. (2025). physicochemical properties of 4-Cyano-4'-(trifluoromethyl)biphenyl.

- BenchChem. (2025). molecular structure and formula of 4-Cyano-4'-(trifluoromethyl)biphenyl.

-

PubChem. (n.d.). 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl. Retrieved from [Link]

- Sahoo, A. K., Oda, T., Nakao, Y., & Hiyama, T. (n.d.). Supporting Information - Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Wiley-VCH.

-

Lucerna-Chem AG. (n.d.). 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl. Retrieved from [Link]

- Jones, A., et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385–395.

-

PubChem. (n.d.). 3-Cyano-6-fluoro-4'-(trifluoromethoxy)biphenyl. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Cyano-3-(trifluoromethyl)aniline. Retrieved from [Link]

- Young, C. J., et al. (n.d.). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. SciSpace.

- Götte, M., et al. (2024).

- Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube.

- Šlachta, M., et al. (2021). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 26(11), 3163.

- Götte, M., et al. (2024). Mechanism and spectrum of inhibition of a 4ʹ-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Journal of Biological Chemistry.

- De Vita, D., et al. (2022). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. RSC Medicinal Chemistry, 13(10), 1235–1247.

- Götte, M., et al. (2024).

- NIST. (n.d.). 3-Fluoro-5-trifluoromethylbenzamide, N-(2,5-dimethoxyphenyl)-. NIST WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-Cyano-6-fluoro-4'-(trifluoromethoxy)biphenyl | C14H7F4NO | CID 21463658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) IR Spectrum [chemicalbook.com]

- 5. 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl | C14H7F4N | CID 20824745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4'-METHYL-4-TRIFLUOROMETHYL-BIPHENYL(97067-18-0) 1H NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectral Data of 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its rigid biphenyl core is functionalized with electron-withdrawing groups: a cyano (-CN) group, a fluorine (-F) atom, and a trifluoromethyl (-CF₃) group. This unique substitution pattern imparts specific electronic and conformational properties that are crucial for its application as a scaffold in drug design and as a component in advanced materials. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the fluorine and trifluoromethyl moieties can modulate metabolic stability, binding affinity, and lipophilicity.[2][3]

Accurate structural elucidation is paramount for any research and development involving this molecule. NMR spectroscopy is the most powerful technique for the unambiguous determination of its chemical structure. This guide provides an in-depth analysis of the expected NMR spectral features of 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl, offering a valuable resource for its identification and characterization.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl. These predictions are based on the analysis of substituent effects and comparison with the known spectral data of analogous compounds such as 4-fluoro-1,1'-biphenyl, 4-(trifluoromethyl)-1,1'-biphenyl, and other substituted biphenyls.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.90 | d | ~ 8.5 | H-2', H-6' |

| ~ 7.80 | d | ~ 8.5 | H-3', H-5' |

| ~ 7.75 | dd | ~ 8.5, ~ 2.0 | H-6 |

| ~ 7.68 | ddd | ~ 8.5, ~ 4.5, ~ 2.0 | H-5 |

| ~ 7.40 | t | ~ 8.5 | H-2 |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 160 (d) | d | ¹JCF ≈ 250 | C-4 |

| ~ 145 | s | - | C-1' |

| ~ 135 (d) | d | ³JCCF ≈ 8 | C-5 |

| ~ 133 | s | - | C-2', C-6' |

| ~ 130 (dq) | dq | ²JCCF ≈ 35, ²JCCF ≈ 35 | C-3 |

| ~ 128 | s | - | C-3', C-5' |

| ~ 126 (q) | q | ³JCCCF ≈ 6 | C-2 |

| ~ 123 (q) | q | ¹JCF ≈ 272 | -CF₃ |

| ~ 118 (d) | d | ²JCCF ≈ 22 | C-1 |

| ~ 118 | s | - | -CN |

| ~ 112 | s | - | C-4' |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -63 | s | - | -CF₃ |

| ~ -115 | m | - | Ar-F |

Rationale for Spectral Predictions

The predicted NMR spectra are derived from the additive effects of the different substituents on the biphenyl scaffold.

-

¹H NMR: The protons on the cyanophenyl ring (H-2', H-3', H-5', H-6') are expected to appear as two distinct doublets in the downfield region (7.8-7.9 ppm) due to the electron-withdrawing nature of the cyano group. The protons on the trifluoromethyl-fluorophenyl ring will exhibit more complex splitting patterns due to homo- and heteronuclear couplings. H-6, being ortho to the fluorine, will likely be a doublet of doublets. H-5 will show coupling to H-6 and H-2, and also a smaller coupling to the fluorine atom. H-2, adjacent to the bulky trifluoromethyl group and the inter-ring bond, is predicted to be a triplet.

-

¹³C NMR: The carbon directly attached to the fluorine (C-4) will show a large one-bond coupling constant (¹JCF) of around 250 Hz and will be significantly downfield. The carbon of the trifluoromethyl group will appear as a quartet with a large ¹JCF of approximately 272 Hz. The carbons ortho and meta to the fluorine and trifluoromethyl groups will exhibit smaller C-F couplings. The quaternary carbons (C-1, C-1', C-4') and the cyano carbon will have distinct chemical shifts.

-

¹⁹F NMR: Two signals are expected in the ¹⁹F NMR spectrum. The trifluoromethyl group will appear as a sharp singlet around -63 ppm. The aromatic fluorine will have a more complex multiplet signal further upfield, around -115 ppm, due to couplings with the neighboring aromatic protons.

Proposed Synthesis Workflow

A plausible and efficient method for the synthesis of 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl is the Suzuki-Miyaura cross-coupling reaction. This widely used method allows for the formation of a C-C bond between an aryl halide and an aryl boronic acid, catalyzed by a palladium complex.

Caption: Proposed Suzuki-Miyaura Coupling Workflow

Experimental Protocol for Synthesis:

-

To a reaction vessel, add (4-cyanophenyl)boronic acid (1.2 equivalents), 4-bromo-1-fluoro-2-(trifluoromethyl)benzene (1.0 equivalent), and sodium carbonate (2.0 equivalents).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes.

-

Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~2-5 mol%).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl.

Experimental Protocol for NMR Data Acquisition

This section provides a standard protocol for acquiring high-quality NMR spectra of the title compound.

Caption: NMR Data Acquisition and Processing Workflow

Conclusion

This technical guide provides a comprehensive overview of the expected NMR spectral characteristics of 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl. While experimental data is not currently in the public domain, the detailed predictions for ¹H, ¹³C, and ¹⁹F NMR spectra, grounded in established principles and comparative data, offer a robust framework for the identification and characterization of this molecule. The provided synthetic and analytical protocols further equip researchers with the necessary information to synthesize and analyze this compound in a laboratory setting. This guide serves as a valuable resource for scientists and professionals in drug development and materials science who are interested in the unique properties of this and other complex fluorinated biphenyls.

References

-

PubChem. 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl. [Link]

- Jones, G. O., et al. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 2009, 150(1), 385-95.

-

Lucerna-Chem AG. 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl. [Link]

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

- Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- Google Patents. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

Sources

- 1. 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl | C14H7F4N | CID 20824745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl, a key intermediate in various research and development applications. Given the limited availability of direct quantitative solubility data in public literature, this document synthesizes information on the compound's physicochemical properties and data from structurally related molecules to provide a predictive solubility profile. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine the solubility of this compound in their own laboratories.

Introduction: The Significance of Solubility in Research and Development

The solubility of a compound is a critical physicochemical parameter that influences its behavior in various applications, from synthetic reactions and purification to formulation and biological assays. For a molecule like 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl, which incorporates several functional groups that modulate its polarity and intermolecular interactions, understanding its solubility in a range of organic solvents is paramount for its effective utilization.

The presence of a trifluoromethyl group and a fluorine atom significantly impacts the electronic and lipophilic character of the molecule.[1][2] These substitutions can enhance metabolic stability and influence binding interactions in biological systems, making fluorinated compounds like the one valuable in medicinal chemistry and materials science.[1][3][4] This guide will delve into the factors governing the solubility of 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl and provide a practical framework for its empirical determination.

Physicochemical Profile of 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl

A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility. The key physicochemical parameters for 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₇F₄N | PubChem[5] |

| Molecular Weight | 265.20 g/mol | PubChem[5] |

| XLogP3-AA | 4.3 | PubChem[5] |

| Appearance | Crystalline solid (predicted) | General knowledge |

The high XLogP3-AA value of 4.3 indicates that 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl is a significantly nonpolar and lipophilic molecule.[5] This suggests a preference for solubility in nonpolar organic solvents over polar ones. The general principle of "like dissolves like" is a useful starting point for predicting solubility behavior.[6][7]

Predictive Solubility Profile in Common Organic Solvents

The following table provides a predicted solubility profile for 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl in a range of common organic solvents. These predictions are qualitative and should be confirmed experimentally.

| Solvent | Predicted Solubility | Rationale |